REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[C:11]([Cl:12])[C:6]=2[S:5][CH:4]=1.[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].[I-].[K+]>CN(C=O)C.C(OCC)(=O)C>[C:13]([O:16][CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[C:11]([Cl:12])[C:6]=2[S:5][CH:4]=1)(=[O:15])[CH3:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.17 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CSC2=C1N=CN=C2Cl
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10.96 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 35° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat. sodium thiosulfate solution 5 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The reaction mixture was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |